3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
Description
3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1935291-92-1) is a fluorinated pyrazole derivative with a nitrile (-CN) functional group at the 4-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₅H₄FN₃, with a molecular weight of 133.10 g/mol. Fluorine substitution at the 3-position enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the nitrile group contributes to polarity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C5H4FN3 |
|---|---|
Molecular Weight |
125.10 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H4FN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3 |
InChI Key |
ZUSOVAKLAFZMBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α-bromo ketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atom.
Reduction: Formation of 3-Fluoro-1-methyl-1H-pyrazole-4-amine.
Oxidation: Formation of 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-carbonitrile Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole-4-carbonitriles are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Nitrile Group : All compounds share the 4-carbonitrile moiety, which improves solubility in polar solvents and facilitates nucleophilic substitutions or cycloadditions .
- Amino vs. Azido Groups: 5-Amino derivatives (e.g., from ) exhibit higher hydrogen-bonding capacity, whereas azido derivatives () are tailored for click chemistry applications.
Reactivity Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
